Cas no 18327-79-2 ((2,4-Di-Tert-Butylphenoxy)Acetic Acid)

(2,4-Di-Tert-Butylphenoxy)Acetic Acid is a phenolic derivative with applications in organic synthesis and specialty chemical formulations. Its sterically hindered tert-butyl groups enhance stability, making it resistant to oxidation and degradation under harsh conditions. The compound's acetic acid moiety provides reactivity for further functionalization, enabling its use as an intermediate in the synthesis of agrochemicals, antioxidants, and polymer additives. Its lipophilic nature improves solubility in nonpolar matrices, facilitating incorporation into hydrophobic systems. The product is characterized by high purity and consistent performance, ensuring reliability in research and industrial processes. Proper handling is advised due to its potential reactivity with strong bases or oxidizing agents.
(2,4-Di-Tert-Butylphenoxy)Acetic Acid structure
18327-79-2 structure
商品名:(2,4-Di-Tert-Butylphenoxy)Acetic Acid
CAS番号:18327-79-2
MF:C16H23O3-
メガワット:263.35202
CID:221515
PubChem ID:794760

(2,4-Di-Tert-Butylphenoxy)Acetic Acid 化学的及び物理的性質

名前と識別子

    • 2-(2,4-ditert-butylphenoxy)acetate
    • (2,4-DI-TERT-BUTYLPHENOXY)ACETIC ACID
    • 2-[2,4-Di(tert-butyl)phenoxy]acetic acid
    • (2,4-di-(tert-butyl)-6-methylphenyl)phosphine
    • (2,4-Di-tert-butyl-6-methylphenyl)phosphan
    • (2,4-di-tert-butyl-phenoxy)-acetic acid
    • (2,4-Di-tert-butyl-phenoxy)-essigsaeure
    • 2,4-di-t-butyl-6-methylphenylphosphine
    • 2,4-di-t-butylphenoxyacetic acid
    • 2,4-di-tert-butyl-6-methylphenylphosphine
    • 2,4-Di-tert-butylphenoxyacetic acid
    • ACMC-20mdf2
    • AGN-PC-00OJ54
    • Phosphine, [2,4-bis(1,1-dimethylethyl)-6-methylphenyl]-
    • 2-(2,4-Di-tert-butylphenoxy)aceticacid
    • Oprea1_693555
    • CS-0233220
    • 2-(2,4-ditert- butylphenoxy)acetic acid
    • 18327-79-2
    • Z89272866
    • 2-(2,4-ditert-butylphenoxy)acetic Acid
    • MFCD00514873
    • Acetic acid, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-
    • AKOS000319462
    • SCHEMBL5284414
    • VS-07331
    • 2-(2,4-Di-tert-butylphenoxy)acetic acid
    • EN300-13181
    • STL066315
    • BBL023116
    • (2,4-Di-Tert-Butylphenoxy)Acetic Acid
    • MDL: MFCD00514873
    • インチ: InChI=1S/C16H24O3/c1-15(2,3)11-7-8-13(19-10-14(17)18)12(9-11)16(4,5)6/h7-9H,10H2,1-6H3,(H,17,18)
    • InChIKey: ZKEWJHKMOWKCFM-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)C1=CC(=C(C=C1)OCC(=O)O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 263.16479
  • どういたいしつりょう: 263.16472
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 303
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.4
  • 疎水性パラメータ計算基準値(XlogP): 5.7

じっけんとくせい

  • 密度みつど: 1.024
  • ふってん: 361.7°Cat760mmHg
  • フラッシュポイント: 123.1°C
  • PSA: 49.36

(2,4-Di-Tert-Butylphenoxy)Acetic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-13181-1.0g
2-(2,4-di-tert-butylphenoxy)acetic acid
18327-79-2 95%
1g
$180.0 2023-05-01
TRC
D496575-5mg
(2,4-Di-Tert-Butylphenoxy)Acetic Acid
18327-79-2
5mg
$ 50.00 2022-06-05
TRC
D496575-10mg
(2,4-Di-Tert-Butylphenoxy)Acetic Acid
18327-79-2
10mg
$ 65.00 2022-06-05
TRC
D496575-50mg
(2,4-Di-Tert-Butylphenoxy)Acetic Acid
18327-79-2
50mg
$ 95.00 2022-06-05
Enamine
EN300-13181-0.1g
2-(2,4-di-tert-butylphenoxy)acetic acid
18327-79-2 95%
0.1g
$62.0 2023-05-01
Enamine
EN300-13181-1000mg
2-(2,4-di-tert-butylphenoxy)acetic acid
18327-79-2 95.0%
1000mg
$180.0 2023-09-30
Enamine
EN300-13181-2500mg
2-(2,4-di-tert-butylphenoxy)acetic acid
18327-79-2 95.0%
2500mg
$438.0 2023-09-30
Enamine
EN300-13181-5000mg
2-(2,4-di-tert-butylphenoxy)acetic acid
18327-79-2 95.0%
5000mg
$869.0 2023-09-30
1PlusChem
1P0027XP-250mg
Acetic acid, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-
18327-79-2 98%
250mg
$111.00 2025-02-19
1PlusChem
1P0027XP-50mg
Acetic acid, 2-[2,4-bis(1,1-dimethylethyl)phenoxy]-
18327-79-2 95%
50mg
$111.00 2023-12-19

(2,4-Di-Tert-Butylphenoxy)Acetic Acid 関連文献

(2,4-Di-Tert-Butylphenoxy)Acetic Acidに関する追加情報

(2,4-Di-Tert-Butylphenoxy)Acetic Acid (CAS No. 18327-79-2): A Multifunctional Compound in Biomedical Research

(2,4-Di-Tert-Butylphenoxy)Acetic Acid, with the chemical formula C16H22O3, is a derivative of phenoxyacetic acid characterized by the presence of two tert-butyl groups at the 2,4-positions of the phenyl ring. This structural modification significantly enhances the compound’s stability and biological activity, making it a key molecule in pharmaceutical and materials science applications. The CAS No. 18327-79-2 identifier ensures precise identification of this compound in scientific databases and regulatory frameworks.

Recent studies have highlighted the unique properties of (2,4-Di-Tert-Butylphenoxy)Acetic Acid in modulating cellular signaling pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated its ability to inhibit the activity of protein kinase C (PKC), a critical enzyme in inflammatory response regulation. This finding underscores the compound’s potential as a therapeutic agent for chronic inflammatory diseases, such, as rheumatoid arthritis and inflammatory bowel disease.

The molecular structure of (2,4-Di-Tert-Butylphenoxy)Acetic Acid features a hydrophobic aromatic ring system conjugated with a carboxylic acid group. This dual functionality allows the compound to exhibit both hydrophobic and hydrophilic interactions, enabling it to cross biological membranes efficiently. A 2022 study in Advanced Materials explored its use in designing biocompatible polymers for drug delivery systems, where its amphiphilic nature facilitated the formation of stable micelles for controlled drug release.

Research published in Biomaterials in 2023 further expanded the applications of (2,4-Di-Tert-Butylphenoxy)Acetic Acid in tissue engineering. The compound was incorporated into hydrogel matrices to enhance cell adhesion and proliferation, demonstrating its potential as a bioactive scaffold material. These findings align with the growing interest in multifunctional biomaterials that integrate therapeutic and structural properties.

The synthesis of (2,4-Di-Tert-Butylphenoxy)Acetic Acid typically involves the coupling of tert-butylphenol with acetic anhydride under catalytic conditions. A 2021 review in Organic Synthesis detailed the optimization of this reaction to achieve high yields and purity, emphasizing the importance of temperature control and solvent selection. These synthetic strategies are critical for scaling up production for industrial and research applications.

Recent advances in computational chemistry have provided insights into the molecular dynamics of (2,4-Di-Tert-Butylphenoxy)Acetic Acid. A 2023 study using molecular docking simulations revealed its binding affinity to specific receptors, such as the PPAR-γ receptor, which is implicated in metabolic regulation. This computational approach has become a cornerstone in drug discovery, enabling the prediction of biological activity before experimental validation.

Applications of (2,4-Di-Tert-Butylphenoxy)Acetic Acid extend beyond traditional pharmaceutical uses. In the field of nanotechnology, the compound has been utilized as a stabilizer for metal nanoparticles, enhancing their colloidal stability and catalytic efficiency. A 2022 paper in Nano Letters showcased its role in the synthesis of silver nanoparticles with improved antibacterial properties, highlighting its versatility in materials science.

Environmental and safety considerations are also integral to the development of (2,4-Di-Tert-Butylphenoxy)Acetic Acid. While the compound itself is not classified as a hazardous substance, its environmental fate and potential ecological impact are subjects of ongoing research. A 2023 study in Environmental Science & Technology evaluated its biodegradation rates in aquatic systems, emphasizing the need for sustainable synthesis and disposal practices.

The pharmacokinetic profile of (2,4-Di-Tert-Butylphenoxy)Acetic Acid is another area of active investigation. Research published in Pharmaceutical Research in 2022 explored its absorption, distribution, metabolism, and excretion (ADME) properties in animal models. The findings suggest that the compound exhibits favorable bioavailability and a low potential for systemic toxicity, attributes that are crucial for its clinical development.

Interdisciplinary collaborations have further expanded the applications of (2,4-Di-Tert-Butylphenoxy)Acetic Acid. For example, its use in biosensors for detecting biomarkers has been explored in a 2023 study in Biosensors & Bioelectronics. The compound’s ability to interact with specific biomolecules makes it a promising candidate for developing ultrasensitive diagnostic tools.

Despite its promising applications, challenges remain in the full exploitation of (2,4-Di-Tert-Butylphenoxy)Acetic Acid. These include the need for more detailed mechanistic studies to elucidate its biological targets and the optimization of its chemical properties for specific applications. Ongoing research aims to address these gaps, ensuring the compound’s potential is fully realized in both academic and industrial contexts.

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